![molecular formula C16H22Cl2N2O4 B3018985 N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide CAS No. 618861-62-4](/img/structure/B3018985.png)

N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

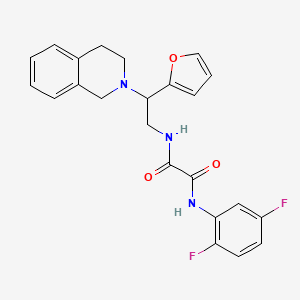

The compound "N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide" is a complex organic molecule that likely contains multiple functional groups, including an amide, ether, and chloroacetamide moieties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the chemical properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted phenols with various acyl chlorides or other acylating agents to form amide bonds. For example, the synthesis of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide involves the use of FTIR and FT-Raman spectra to analyze the structural characteristics of the compounds . Similarly, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized from amino nitrophenols and an acyl chloride derivative . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and, in some cases, X-ray crystallography. For instance, the molecular structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined by X-ray crystallography, revealing the presence of intermolecular hydrogen bonds . These techniques could be employed to analyze the molecular structure of "this compound" to understand its conformation and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of amide-containing compounds can be influenced by the presence of substituents on the phenyl ring or the amide nitrogen. For example, the presence of a methyl group on the phenyl ring can influence the characteristic frequencies of the amide group . The electronic behavior of intramolecular hydrogen bonds in substituted acetamides has been established by NBO studies . These insights can help predict the reactivity of the compound , especially in the presence of nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using spectroscopic techniques and computational studies. The ab initio and DFT studies provide information on the structural, thermodynamical, and vibrational characteristics of the compounds . The crystal structures of some compounds reveal the presence of classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds, which can affect the solubility and melting points . These properties are crucial for understanding the behavior of the compound in different environments and can be used to infer the properties of "this compound".

Wissenschaftliche Forschungsanwendungen

Chloroacetamide Herbicides and Metabolism

Metabolism in Human and Rat Liver Microsomes : Chloroacetamide herbicides, including acetochlor, alachlor, butachlor, and metolachlor, are widely used in agriculture. Research has focused on understanding their metabolism within human and rat liver microsomes, shedding light on the potential toxicological impacts and the complex metabolic pathways that lead to their carcinogenicity in animal models. This work is essential for evaluating environmental and health risks associated with these chemicals (Coleman, Linderman, Hodgson, & Rose, 2000).

Allosteric Modifiers of Hemoglobin

Design and Synthesis for Oxygen Affinity : Studies have explored the synthesis and testing of compounds to decrease the oxygen affinity of human hemoglobin A, demonstrating the potential of chloroacetamide derivatives in medical research, especially for conditions requiring modulation of oxygen supply (Randad, Mahran, Mehanna, & Abraham, 1991).

Antioxidant Development

Neuroprotective Antioxidants : Research into developing antioxidants for neuroprotection has led to the creation of compounds that could offer therapeutic strategies for neurodegenerative conditions. This highlights the versatility of chloroacetamide derivatives in drug development and the potential for innovative treatments for oxidative stress-related diseases (Kenche et al., 2013).

Antibacterial Activity

Synthesis and Evaluation Against Bacterial Strains : The synthesis of chloroacetamide derivatives and their evaluation for antibacterial activity against various strains indicate their potential utility in developing new antimicrobial agents. This area of research is crucial for addressing the growing concern of antibiotic resistance (Kocabalkanlı, Ateş, & Ötük, 2001).

Wirkmechanismus

Target of Action

Similar compounds have been used as hole-transporting materials (htms) in perovskite solar cells . These HTMs play a significant role in extracting holes from perovskite to metal electrodes .

Mode of Action

It can be inferred from similar compounds that they interact with their targets by facilitating the movement of charge carriers . This interaction results in the reduction of non-radiative recombination at the interface, thus achieving high efficiency of devices .

Biochemical Pathways

Similar compounds are known to influence the photoelectric properties of perovskite materials used as light absorbers in perovskite solar cells .

Pharmacokinetics

Similar compounds are known for their good stability and high hole mobility , which could potentially impact their bioavailability in specific applications.

Result of Action

Similar compounds have been shown to improve the power conversion efficiency (pce) of perovskite solar cells due to their high hole mobility and uniform smooth film morphology .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Cl2N2O4/c1-3-4-7-24-12-6-5-11(8-13(12)23-2)16(19-14(21)9-17)20-15(22)10-18/h5-6,8,16H,3-4,7,9-10H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTOIFHEBSVKAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B3018905.png)

![(2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B3018909.png)

![2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine](/img/no-structure.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018915.png)

![1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3018916.png)

![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018917.png)

![N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline](/img/structure/B3018920.png)

![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)

![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride](/img/structure/B3018924.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B3018925.png)